1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate
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Overview
Description
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a chemical compound with the molecular formula C11H9BrN2O4 and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate typically involves the reaction of dimethyl malonate with 5-bromo-3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO)
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C)
Oxidation: Oxidizing agents (e.g., m-CPBA)
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups
Reduction: Formation of amine derivatives
Oxidation: Formation of N-oxides
Scientific Research Applications
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl 2-(5-chloro-3-cyanopyridin-2-yl)propanedioate
- 1,3-Dimethyl 2-(5-fluoro-3-cyanopyridin-2-yl)propanedioate
- 1,3-Dimethyl 2-(5-iodo-3-cyanopyridin-2-yl)propanedioate
Uniqueness
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
Biological Activity
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H12BrN2O4
- Molecular Weight : 328.14 g/mol
- CAS Number : 2140305-90-2
The compound exhibits a moderate lipophilicity with a predicted logP value of 1.2, indicating potential for good membrane permeability .
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, related pyridine derivatives have shown significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 0.126 | Induces apoptosis via caspase activation |
Compound B | A549 (lung cancer) | 10.3 | Cell cycle arrest at G2/M phase |
In vitro studies suggest that the compound may inhibit cell proliferation in a dose-dependent manner, similar to known anticancer agents like 5-Fluorouracil .
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has also been reported to exhibit inhibitory effects on MMPs, specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. The inhibition of these enzymes could potentially reduce tumor invasiveness and metastasis .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a bioavailability of approximately 31.8% following oral administration. The clearance rate is noted to be slightly high at 82.7 mL/h/kg, suggesting efficient metabolism . Toxicological assessments have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a promising safety profile for further development .
Study on Antitumor Efficacy
In a preclinical model using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastases compared to control groups. The study demonstrated that the compound not only reduced tumor size but also improved overall survival rates in treated animals .
Biomarker Correlation
A study examining biomarkers associated with neuroprotection found that compounds similar to 1,3-dimethyl derivatives could influence levels of neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP), suggesting potential applications in neurodegenerative conditions as well .
Properties
IUPAC Name |
dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUYRQJDNDOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742855 |
Source
|
Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-81-3 |
Source
|
Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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